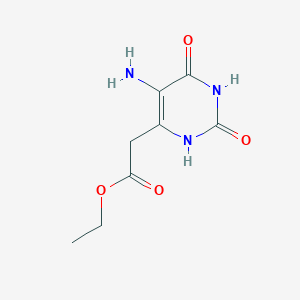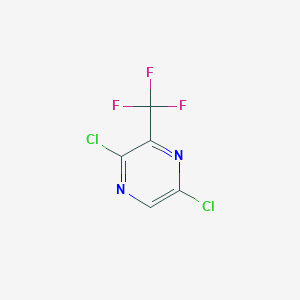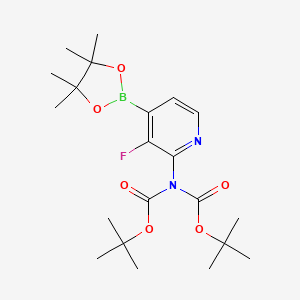
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H7BrClN3. This compound is characterized by the presence of bromine and chlorine substituents on the pyridazine ring, along with a cyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridazine.
Cyclopropylation: The introduction of the cyclopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-6-chloropyridazine with cyclopropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the pyridazine ring facilitate selective functionalization reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide (H2O2) can yield corresponding N-oxides.
Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly employed to introduce various functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution Reactions: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of N-oxides.
Coupling Reactions: Formation of biaryl and other coupled products.
科学的研究の応用
4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-6-chloropyridazin-3-amine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
3-Amino-4-bromo-6-chloropyridazine: Another similar compound used in various synthetic applications.
Uniqueness
The presence of the cyclopropyl group in 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
特性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC名 |
4-bromo-6-chloro-N-cyclopropylpyridazin-3-amine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-6(9)11-12-7(5)10-4-1-2-4/h3-4H,1-2H2,(H,10,12) |
InChIキー |
QYLWDINRWBAJEV-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NN=C(C=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)





![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)




![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)


